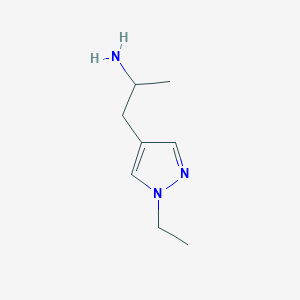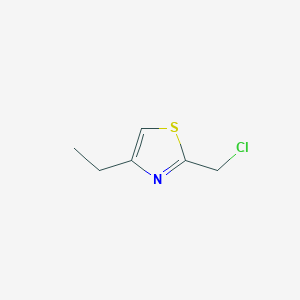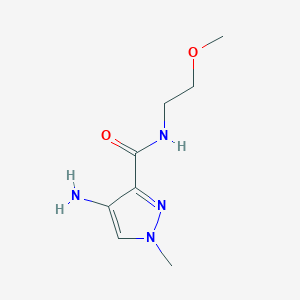![molecular formula C21H21N3O3S B2895433 2-(allylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627045-86-7](/img/structure/B2895433.png)
2-(allylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(allylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a heterocyclic compound with diverse applications in chemistry and biology. Its unique molecular structure lends itself to a range of chemical reactions and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multistep process starting from readily available precursors. The key steps involve the formation of the pyrimido[4,5-b]quinoline scaffold, followed by functionalization at the 2 and 5 positions. One common method involves the cyclization of an appropriate aminobenzaldehyde derivative with a thiourea derivative under acidic conditions, followed by alkylation and methoxylation steps.
Industrial Production Methods
Industrial production often employs high-yield, scalable synthetic routes, utilizing batch or continuous flow reactors. The reaction conditions are optimized for efficiency and cost-effectiveness, including the use of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation to form sulfoxides and sulfones.
Reduction: : Reduction reactions can convert the nitro or keto groups to amines or alcohols.
Substitution: : The aromatic ring is susceptible to electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or peracids for sulfoxide and sulfone formation.
Reduction: : Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: : Nitration using nitric acid and sulfuric acid, halogenation with halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation yields sulfoxides and sulfones.
Reduction yields amino or hydroxyl derivatives.
Substitution yields nitro, halo, or sulfo derivatives.
科学的研究の応用
Chemistry
The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its heterocyclic core makes it a valuable building block for creating complex molecules.
Biology
In biology, it has shown activity as an enzyme inhibitor, particularly targeting kinases and proteases. This makes it a candidate for studying signal transduction pathways and developing new drugs.
Medicine
Medically, the compound is being investigated for its potential anticancer properties. It may inhibit tumor growth by interfering with specific molecular pathways involved in cell proliferation and survival.
Industry
Industrial applications include its use as a corrosion inhibitor and in the production of specialty chemicals. Its stability under various conditions makes it a useful additive in materials science.
作用機序
The compound exerts its effects by binding to specific molecular targets, such as enzymes and receptors, and modulating their activity. This binding can lead to the inhibition of enzymatic reactions or the blocking of receptor-ligand interactions, thereby altering cellular processes. Key pathways involved include those regulating cell growth, apoptosis, and signal transduction.
類似化合物との比較
When compared to other heterocyclic compounds, 2-(allylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione stands out due to its unique combination of functional groups and heterocyclic rings. This structural uniqueness imparts specific reactivity and biological activity.
Similar Compounds
Pyrimido[4,5-b]quinolines: : Similar backbone but different substituents.
Quinoline derivatives: : Lack the pyrimido ring but share similar aromatic characteristics.
Thioethers and sulfoxides: : Share the allylthio group but lack the complex heterocyclic structure.
This compound's distinct structural features make it an intriguing subject for ongoing research and applications across multiple fields.
特性
IUPAC Name |
5-(3-methoxyphenyl)-2-prop-2-enylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-3-10-28-21-23-19-18(20(26)24-21)16(12-6-4-7-13(11-12)27-2)17-14(22-19)8-5-9-15(17)25/h3-4,6-7,11,16H,1,5,8-10H2,2H3,(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTHFNYUCSLARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl N-(3-oxospiro[3.5]nonan-7-yl)carbamate](/img/structure/B2895350.png)

![1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-ethylpiperazine hydrochloride](/img/structure/B2895352.png)
![2-(butylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2895355.png)

![2-(4-methylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B2895357.png)
![(1R,5S)-3-Methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2895359.png)
![4-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B2895361.png)
![N-{3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2895364.png)




![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)furan-2-carboxamide](/img/structure/B2895372.png)
